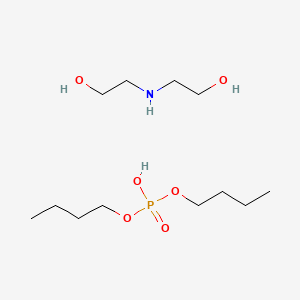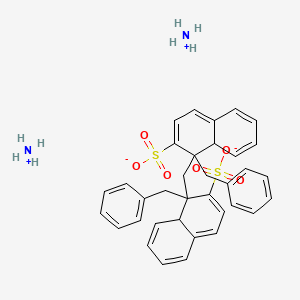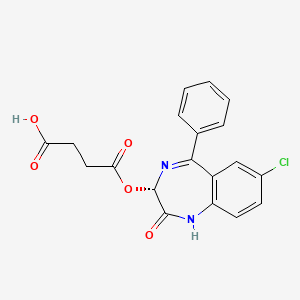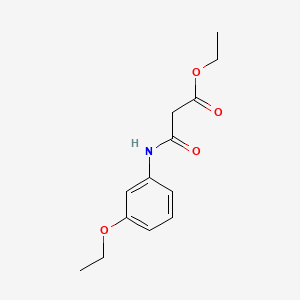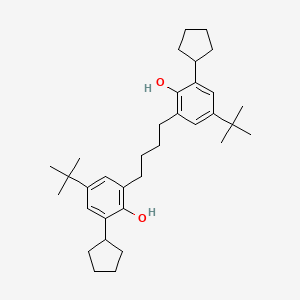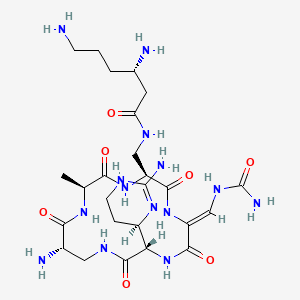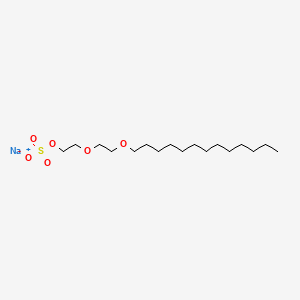
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate is a surfactant commonly used as a cleansing and emulsifying agent. It is known for its ability to lower surface tension, making it effective in removing oils and dirt. This compound is often found in personal care products such as shampoos, soaps, and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate involves the reaction of tridecanol with ethylene oxide to form tridecyloxyethoxyethanol. This intermediate is then reacted with sulfur trioxide to produce the corresponding sulfate ester, which is finally neutralized with sodium hydroxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production process is scaled up using continuous reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the conversion rates and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: This compound is generally stable under reducing conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions
Major Products:
Oxidation: Oxidized derivatives of the ethoxy chain.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used
Scientific Research Applications
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and stabilizers in various industrial processes .
Mechanism of Action
The primary mechanism of action of Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate is its ability to reduce surface tension. This property allows it to emulsify oils and fats, making them easier to remove in cleaning applications. At the molecular level, it interacts with lipid bilayers, disrupting their structure and leading to cell lysis in biological applications .
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium trideceth sulfate
Comparison:
Sodium dodecyl sulfate: Similar surfactant properties but with a shorter alkyl chain, leading to different solubility and emulsifying characteristics.
Sodium lauryl ether sulfate: Contains a similar ethoxy chain but with a different alkyl group, affecting its foaming and cleansing properties.
Sodium trideceth sulfate: Very similar in structure but may have different ethoxylation degrees, influencing its performance in various applications
Sodium 2-(2-(tridecyloxy)ethoxy)ethyl sulphate stands out due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain formulations .
Properties
CAS No. |
94107-61-6 |
|---|---|
Molecular Formula |
C17H35NaO6S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
sodium;2-(2-tridecoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C17H36O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-14-15-22-16-17-23-24(18,19)20;/h2-17H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
FDFQLLWHNQBFIV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



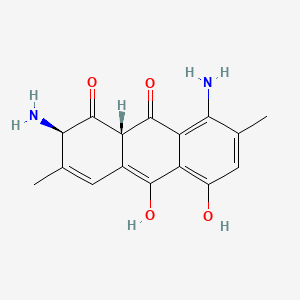
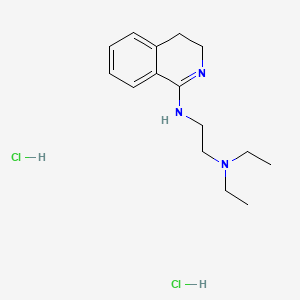
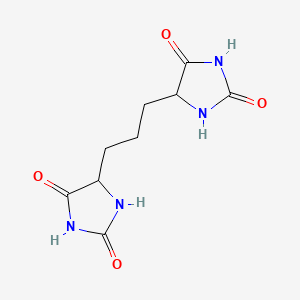
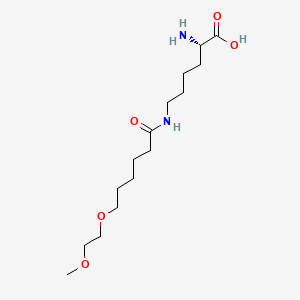

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

